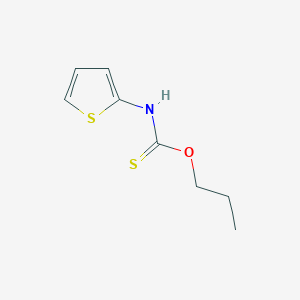![molecular formula C15H32O4Si B14590161 2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol CAS No. 61095-05-4](/img/structure/B14590161.png)
2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol is a chemical compound known for its unique structure and properties. This compound features an oxirane ring, a methoxy group, and a triethylsilyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane under specific conditions . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. Safety measures and environmental regulations are strictly followed during the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The oxirane ring and methoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is utilized in biochemical studies to investigate the interactions and functions of various biomolecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol involves its interaction with molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with other molecules. The methoxy and triethylsilyl groups can influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol
- Acetic acid–this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the oxirane ring, methoxy group, and triethylsilyl group allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
61095-05-4 |
|---|---|
Formule moléculaire |
C15H32O4Si |
Poids moléculaire |
304.50 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol |
InChI |
InChI=1S/C15H32O4Si/c1-4-20(5-2,6-3)9-7-8-17-11-14(10-16)18-12-15-13-19-15/h14-16H,4-13H2,1-3H3 |
Clé InChI |
RCYVWFONHKTLNX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCCOCC(CO)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
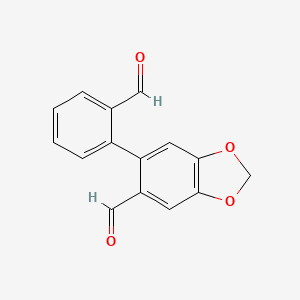
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
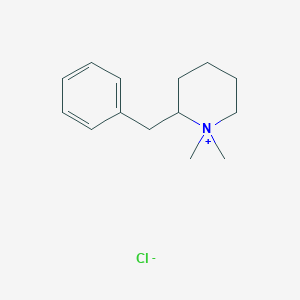
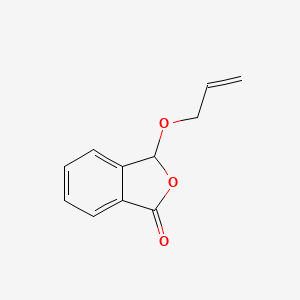



![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
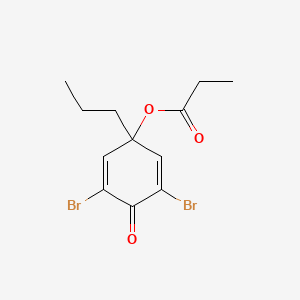
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)

